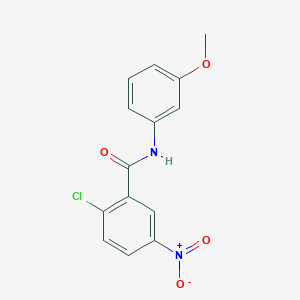
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one is not fully understood. However, it is believed to exert its effects through the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cellular components, leading to cell death. The compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and anti-inflammatory effects.
Biochemical and Physiological Effects
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. The compound has also been shown to have DNA intercalating properties, which may contribute to its use as a fluorescent probe for DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one has several advantages for use in lab experiments. It is a fluorescent compound, which makes it useful for imaging studies. It is also relatively easy to synthesize and purify, which makes it accessible for use in various research applications. However, the compound has limitations as well. It is highly reactive and can cause damage to cells upon exposure to light. It also has limited solubility in water, which can make it difficult to use in certain experimental protocols.
Direcciones Futuras
There are several future directions for research on 2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use in photodynamic therapy for the treatment of cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for its use in various research applications.
Métodos De Síntesis
The synthesis of 2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one involves the reaction of 2-chloro-1,4-naphthoquinone with thiomorpholine in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been used as a fluorescent probe for the detection of DNA damage. In addition, it has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer to induce cell death.
Propiedades
IUPAC Name |
2-chloro-7-thiomorpholin-4-ylphenalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c18-14-10-11-2-1-3-12-15(19-6-8-21-9-7-19)5-4-13(16(11)12)17(14)20/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZISIZBBMLLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C3C4=C(C=CC=C24)C=C(C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)

![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)
![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)


![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)

![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)